BenchChemオンラインストアへようこそ!

Boc-5-bromo-DL-tryptophan

Suzuki–Miyaura cross-coupling Protecting group orthogonality Bio-orthogonal peptide derivatization

Boc-5-bromo-DL-tryptophan (CAS 67308-26-3) is a doubly derivatized tryptophan building block belonging to the class of Nα-Boc-protected, ring-halogenated amino acids. The compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amino function and a bromine atom at the 5-position of the indole ring, supplied as a racemic (DL) mixture.

Molecular Formula C16H19BrN2O4
Molecular Weight 383.24 g/mol
CAS No. 67308-26-3
Cat. No. B1368382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-5-bromo-DL-tryptophan
CAS67308-26-3
Molecular FormulaC16H19BrN2O4
Molecular Weight383.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)
InChIKeyDYUYEAWOUQONRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-5-bromo-DL-tryptophan (CAS 67308-26-3): A Racemic, Boc-Protected 5-Bromotryptophan Building Block for Peptide Chemistry and Late-Stage Derivatization


Boc-5-bromo-DL-tryptophan (CAS 67308-26-3) is a doubly derivatized tryptophan building block belonging to the class of Nα-Boc-protected, ring-halogenated amino acids. The compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amino function and a bromine atom at the 5-position of the indole ring, supplied as a racemic (DL) mixture [1]. With molecular formula C₁₆H₁₉BrN₂O₄ and molecular weight 383.24 g/mol, it is commercially available from multiple vendors at purities of 95–97% and is classified under tryptophan derivatives for biochemical research .

Why Boc-5-bromo-DL-tryptophan Cannot Be Replaced by Other Halogenated or Differently Protected Tryptophan Analogs


Substituting Boc-5-bromo-DL-tryptophan with a seemingly similar in-class analog—such as an Fmoc-protected bromotryptophan, a 5-chlorotryptophan derivative, or an enantiopure L-isomer—introduces quantifiable performance penalties. The Nα-Boc group dramatically outperforms Fmoc in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions under mild aqueous conditions, with Boc-protected bromotryptophan achieving >99% conversion where Fmoc-protected substrate reaches only 10% with certain boronic acids [1]. At the indole ring, the C5-bromine substituent enables Sonogashira cross-coupling with >99% conversion, whereas the corresponding 5-chlorotryptophan yields <1% conversion under identical conditions [2]. Furthermore, the racemic (DL) formulation provides a procurement cost advantage over the enantiopure L-form, directly impacting budget-conscious peptide synthesis campaigns . These three structural features—Boc protection, 5-Br substitution, and DL stereochemistry—each independently gate critical downstream reactivity and cost outcomes, making the compound non-substitutable by analogs lacking any one of them.

Quantitative Differentiation Evidence for Boc-5-bromo-DL-tryptophan vs. Closest Analogs


Nα-Boc Protection Delivers Superior Suzuki–Miyaura Cross-Coupling Conversion vs. Fmoc Protection (Direct Head-to-Head)

In a systematic study of Nα-protecting group effects on palladium-nanoparticle-catalyzed Suzuki–Miyaura cross-coupling of bromotryptophan derivatives, Nα-Boc-protected bromotryptophan (1) achieved near-quantitative conversion (>99%) with every boronic acid tested within 2 hours at 40 °C under aqueous, aerobic conditions [1]. In stark contrast, Nα-Fmoc-protected bromotryptophan (2) gave only 10% conversion with 3-aminophenylboronic acid (entry 12), while the Boc-protected analog gave >99% conversion with the same boronic acid (entry 11) [1]. Even with the electron-poor 4-carboxyphenylboronic acid, the Boc-protected substrate reached 86% conversion after 2 h, compared to only 62% for the Fmoc-protected analog (entries 14 vs. 15) [1].

Suzuki–Miyaura cross-coupling Protecting group orthogonality Bio-orthogonal peptide derivatization

5-Bromo Substitution Enables Sonogashira Cross-Coupling Where 5-Chloro Fails (Cross-Study Comparable)

In a Sonogashira cross-coupling study with phenylacetylene under microwave heating at 100 °C using PdCl₂(CH₃CN)₂/sXPhos catalysis, 5-bromotryptophan (substrate 18) achieved >99% NMR conversion (entry 1, Table 2) [1]. Under identical conditions, 5-chlorotryptophan (substrate 20) yielded <1% conversion (entry 9) [1]. This >98 percentage-point difference arises from the inherently higher reactivity of the aryl C–Br bond versus the aryl C–Cl bond toward oxidative addition with Pd(0).

Sonogashira coupling Halogen reactivity Alkyne conjugation

Racemic (DL) Formulation Reduces Procurement Cost vs. Enantiopure L-Isomer (Direct Head-to-Head, Same Vendor/Same Purity)

From the same manufacturer (Amatek Scientific) at identical purity (97%), Boc-5-bromo-DL-tryptophan (CAS 67308-26-3) is priced at 1,125 RMB per gram, while Boc-5-bromo-L-tryptophan (CAS 75816-20-5) is priced at 1,500 RMB per gram . This represents a 25% cost reduction for the racemic form, attributable to the simpler synthetic route that avoids chiral resolution.

Procurement cost Racemic vs enantiopure Budget-sensitive peptide synthesis

Bromine Heavy Atom Enables Experimental Phasing in X-ray Crystallography vs. Non-Halogenated Tryptophan (Class-Level Inference)

The presence of bromine at the 5-position of the indole ring provides significant anomalous scattering for X-ray crystallographic phasing. Bromine exhibits an anomalous scattering factor (f'') of approximately 1.28 electrons at Cu Kα wavelength (1.5418 Å), enabling single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing [1]. In contrast, non-halogenated tryptophan (or 5-fluorotryptophan, with negligible f'') offers no usable anomalous signal. The five regioisomeric bromotryptophans are known to possess distinct spectroscopic signatures useful for structural biology applications [2].

X-ray crystallography Heavy-atom phasing SAD/MAD Anomalous scattering

Established Three-Step Synthetic Route with Boc Protection as Defined Intermediate (Supporting Evidence)

The seminal synthetic route by Prasitpan, Johnson, and Currie (1990) establishes Boc-5-bromo-DL-tryptophan as a defined protected intermediate in the three-step conversion of ethyl pyruvate to 5-bromotryptophan ethyl ester [1]. This contrasts with Fmoc-protected or unprotected 5-bromo-DL-tryptophan, which require additional protection/deprotection steps or are not directly compatible with Boc-strategy solid-phase peptide synthesis (SPPS). The Boc group is introduced as an integral protection step within the established synthetic route, providing a direct path from commodity precursors to a peptide-ready building block.

Synthetic accessibility Protected intermediate Peptide synthesis building block

Optimal Application Scenarios for Boc-5-bromo-DL-tryptophan Based on Quantitative Differentiation Evidence


Boc-Strategy Solid-Phase Peptide Synthesis Requiring Late-Stage Suzuki–Miyaura Side-Chain Derivatization

In solid-phase peptide synthesis employing Boc/Benzyl protection strategy, Boc-5-bromo-DL-tryptophan can be directly incorporated without protecting group manipulation. The Boc group remains stable under the acidic deprotection conditions of Fmoc-strategy SPPS, but is ideally suited for Boc-strategy protocols where the 5-bromo substituent serves as a latent handle for post-synthetic Suzuki–Miyaura cross-coupling. As demonstrated by Dachwitz et al. (2020), Nα-Boc-protected bromotryptophan achieves >99% conversion with diverse boronic acids under mild aqueous conditions (40 °C, 2 h), substantially outperforming Fmoc-protected analogs that suffer from steric inhibition and incomplete conversion .

Alkyne-Functionalized Peptide or Amino Acid Synthesis via Sonogashira Coupling

The 5-bromo substituent provides a reactive aryl halide for Sonogashira cross-coupling with terminal alkynes, enabling installation of alkyne handles, fluorescent reporters, or affinity tags. Quantitative evidence shows >99% conversion for 5-bromotryptophan under Pd/sXPhos catalysis at 100 °C, whereas 5-chlorotryptophan achieves <1% conversion under identical conditions . Boc-5-bromo-DL-tryptophan is thus the appropriate starting material for any application requiring efficient Sonogashira derivatization of the tryptophan indole ring, including the synthesis of cyclocinamide analogs and related bioactive cyclic peptides .

Racemic Protein Crystallography with Heavy-Atom Experimental Phasing

For racemic protein crystallography, where both L- and D-enantiomers of a peptide are required for crystallization, Boc-5-bromo-DL-tryptophan provides both enantiomers in a single, cost-effective reagent. The bromine atom at the 5-position serves as an intrinsic heavy atom for SAD/MAD phasing (Br f'' ≈ 1.28 e at Cu Kα), eliminating the need for selenomethionine labeling or heavy-atom soaking . The DL racemic mixture is priced 25% lower than the enantiopure L-form from at least one major vendor , reducing procurement costs for racemic crystallography campaigns where stereochemical purity of individual residues is not required.

Combinatorial Peptide Library Construction Requiring Orthogonal Protection and Halogen Handle

In combinatorial peptide library synthesis, Boc-5-bromo-DL-tryptophan offers two orthogonal functional handles: the Boc group for Nα-protection compatible with acidolytic cleavage, and the aryl bromide for palladium-catalyzed diversification. The Boc group remains intact under Fmoc deprotection conditions (piperidine), while the 5-bromo substituent withstands standard peptide coupling and cleavage conditions until deliberately engaged in cross-coupling. This orthogonality profile distinguishes it from Fmoc-protected bromotryptophan, which is base-labile and cannot survive Fmoc-strategy iterative deprotection, and from acetyl-protected analogs, which lack the acid-labile deprotection option .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-5-bromo-DL-tryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.